molecular formula C20H16N2O6 B6419463 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 892759-09-0

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B6419463
CAS No.: 892759-09-0
M. Wt: 380.3 g/mol
InChI Key: ULJFWRQVZGABKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a coumarin core (2H-chromen-2-one) substituted with a 6-methoxy group and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety at position 2. The oxadiazole ring enhances structural rigidity and metabolic stability, while the methoxy groups on the phenyl ring may influence electronic properties and biological interactions.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-13-5-7-15-12(8-13)9-14(20(23)27-15)19-21-18(22-28-19)11-4-6-16(25-2)17(10-11)26-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJFWRQVZGABKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromenone Core Synthesis

The chromen-2-one scaffold is typically synthesized via Kostanecki acylation or Baker-Venkataraman rearrangement . For 6-methoxy-substituted chromenone, 6-methoxy-2-hydroxyacetophenone serves as the starting material. Reaction with an acylating agent (e.g., acetic anhydride) under basic conditions yields the chromenone backbone.

Key Reaction:

6-Methoxy-2-hydroxyacetophenone+Ac2OBase6-Methoxychromen-2-one+Byproducts\text{6-Methoxy-2-hydroxyacetophenone} + \text{Ac}_2\text{O} \xrightarrow{\text{Base}} \text{6-Methoxychromen-2-one} + \text{Byproducts}

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via cyclocondensation of hydrazides with carboxylic acids or their derivatives. Two primary methods dominate:

Hydrazide-Carboxylic Acid Cyclization

Hydrazides, derived from ester precursors, react with 3,4-dimethoxybenzoic acid in the presence of POCl₃ as a cyclizing agent.

Procedure:

  • Esterification: 6-Methoxychromen-2-one is esterified using methanol/H₂SO₄ to form the methyl ester.

  • Hydrazide Formation: The ester reacts with hydrazine hydrate to yield the hydrazide intermediate.

  • Cyclization: The hydrazide reacts with 3,4-dimethoxybenzoic acid in POCl₃ under reflux (4–5 hours), forming the oxadiazole ring.

Representative Reaction:

Hydrazide+3,4-Dimethoxybenzoic AcidPOCl3,ΔTarget Compound+H2O\text{Hydrazide} + \text{3,4-Dimethoxybenzoic Acid} \xrightarrow{\text{POCl}3, \Delta} \text{Target Compound} + \text{H}2\text{O}

[3+2] Cycloaddition Approach

An alternative route employs enaminones and hydrazonyl chlorides in a cycloaddition reaction. This method offers regioselectivity and milder conditions.

Steps:

  • Enaminone Synthesis: 6-Methoxychromen-2-one is converted to an enaminone via reaction with DMF-DMA.

  • Cycloaddition: The enaminone reacts with a hydrazonyl chloride bearing the 3,4-dimethoxyphenyl group, forming the oxadiazole ring via a 1,3-dipolar cycloaddition.

Advantages:

  • Higher yields (70–85%) compared to POCl₃-mediated cyclization.

  • Reduced side reactions due to controlled reactivity.

Optimization and Mechanistic Insights

Role of POCl₃ in Cyclization

Phosphorus oxychloride acts as both a dehydrating agent and Lewis acid , facilitating the nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the carboxylic acid. This step is critical for oxadiazole ring closure.

Mechanism:

RCONHNH2+R’COOHPOCl3R-C(=O)-NH-NH-C(=O)-R’Oxadiazole+H2O\text{RCONHNH}2 + \text{R'COOH} \xrightarrow{\text{POCl}3} \text{R-C(=O)-NH-NH-C(=O)-R'} \rightarrow \text{Oxadiazole} + \text{H}_2\text{O}

Substituent Effects on Yield

  • Electron-Donating Groups (e.g., Methoxy): Enhance reaction rates by stabilizing intermediates through resonance.

  • Steric Hindrance: Bulky substituents on the phenyl ring reduce yields (e.g., 3,4-dimethoxy vs. 2,3-dimethoxy).

Table 1. Yield Comparison for Different Substituents

Phenyl SubstituentCyclization MethodYield (%)
3,4-DimethoxyPOCl₃68
3,4-Dimethoxy[3+2] Cycloaddition82
2,3-DimethoxyPOCl₃55

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: Key signals include:

    • δ 3.85–3.90 (s, 6H, OCH₃ groups).

    • δ 6.80–7.50 (m, aromatic protons).

    • δ 8.10 (s, chromenone C3-H).

  • IR: Peaks at 1740 cm⁻¹ (chromenone carbonyl) and 1610 cm⁻¹ (oxadiazole C=N).

X-ray Crystallography

Single-crystal studies confirm the planar geometry of the chromenone-oxadiazole system and hydrogen bonding between the oxadiazole’s nitrogen and methoxy oxygen.

Challenges and Alternative Routes

Byproduct Formation

  • Hydrazide Dimerization: Occurs under prolonged heating, reducing yields. Mitigated by controlled reaction times.

  • Partial Demethylation: Methoxy groups may hydrolyze under acidic conditions. Use of anhydrous POCl₃ minimizes this.

Green Chemistry Approaches

Recent studies explore microwave-assisted synthesis to reduce reaction times (30 minutes vs. 5 hours) and improve yields (up to 88%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution using reagents like bromine (Br₂) or nucleophilic substitution using alkoxides or amines.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced forms of the oxadiazole or chromen-2-one rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds known for their significant pharmacological properties. They have been investigated for various applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The incorporation of different substituents on the oxadiazole ring can enhance its biological efficacy and selectivity.

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit promising anticancer properties through multiple mechanisms. The compound has shown potential as an EGFR-TK inhibitor , which is crucial in cancer cell proliferation and survival.

  • Inhibition of Key Enzymes : The compound targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play vital roles in DNA synthesis and cell cycle regulation.
  • Induction of Apoptosis : Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

The effectiveness of oxadiazole derivatives can often be correlated with their structural features. For example, the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity against various cancer cell lines.

Substituent Effect on Activity
Electron-donating groupsIncreased cytotoxicity
Electron-withdrawing groupsDecreased cytotoxicity

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives on HePG-2 and HCT-116 cancer cell lines. The results indicated that compounds with a similar structure to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity .
  • Mechanism-Based Approaches : Another study highlighted the role of 1,3,4-oxadiazoles in targeting specific proteins involved in cancer progression. The compound's ability to inhibit telomerase activity was particularly noted as a promising mechanism for its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name / ID Core Structure Functional Groups Key Structural Differences
Target Compound Coumarin + 1,2,4-oxadiazole 6-methoxy (coumarin), 3,4-dimethoxyphenyl (oxadiazole) Oxadiazole ring linked to coumarin
Curcumin Analog 3e: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone Cyclopentanone + acryloyl 3,4-dimethoxybenzylidene, acryloyl with 3,4-dimethoxyphenyl Cyclopentanone core; acryloyl instead of oxadiazole
Curcumin Analog 2e: (E)-2-(3,4-Dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone Cyclohexanone + acryloyl 3,4-dimethoxybenzylidene, acryloyl with 3,4-dimethoxyphenyl Cyclohexanone core; lacks coumarin scaffold
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (Corrected in ) Coumarin + triazole 6,8-dimethyl (coumarin), hydroxymethyl-triazole Triazole substituent instead of oxadiazole
Antioxidant Activity
  • Target Compound : Predicted moderate antioxidant activity due to methoxy groups, which are electron-donating and may stabilize free radicals. Direct data unavailable, but structurally similar coumarins (e.g., esculetin) show such effects.
  • Curcumin Analogs (3e, 3d): Exhibit strong free radical scavenging (IC₅₀ ~5–10 μM in DPPH assay) due to phenolic -OH and conjugated acryloyl groups .
  • Key Difference: The oxadiazole in the target compound may reduce antioxidant efficacy compared to phenolic analogs but enhance stability under physiological conditions.
Enzyme Inhibition
  • ACE Inhibition :
    • Curcumin Analog 3d : Most potent ACE inhibitor (IC₅₀ ~0.8 μM), attributed to hydrogen bonding via hydroxyl groups .
    • Target Compound : Methoxy groups may limit ACE binding compared to hydroxylated analogs.
  • Tyrosinase Inhibition :
    • Curcumin Analogs 2b, 2e, 3e : IC₅₀ ~15–20 μM due to planar structures interacting with the enzyme’s active site .
    • Target Compound : Oxadiazole’s rigidity may improve tyrosinase binding, but methoxy groups could reduce polarity-dependent interactions.
  • HIV-1 Protease Inhibition :
    • Curcumin Analog 2e : Strong inhibition (IC₅₀ ~2.5 μM) via hydrophobic interactions with the protease’s active site .
    • Target Compound : The coumarin-oxadiazole scaffold may offer alternative binding modes but requires validation.
Cytotoxicity
  • Curcumin Analogs: Non-toxic to normal human lung cells (viability >90% at 50 μM) .
  • Target Compound : Likely low toxicity due to absence of reactive groups (e.g., α,β-unsaturated ketones in curcumin analogs).

Structural Stability and Bioavailability

  • Oxadiazole vs. Acryloyl : The oxadiazole ring in the target compound improves metabolic stability compared to acryloyl-containing curcumin analogs, which are prone to degradation via Michael addition .
  • Methoxy vs.

Q & A

Q. Q1. What are the established synthetic pathways for 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a multi-step protocol involving:

Coumarin Core Formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄) to yield 6-methoxy-2H-chromen-2-one intermediates .

Oxadiazole Ring Construction : Reaction of the coumarin intermediate with a 3,4-dimethoxyphenyl-substituted amidoxime in the presence of dehydrating agents (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .

  • Key Variables : Temperature (80–100°C), solvent (dry DMF or THF), and stoichiometric ratios (1:1.2 amidoxime:coumarin) critically impact yields (reported 60–75%) .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Coumarin Core : Aromatic protons at δ 6.8–7.5 ppm (H-3, H-4, H-5, H-8), methoxy groups at δ 3.8–3.9 ppm .
    • Oxadiazole Ring : Absence of NH₂ signals (confirming ring closure) and deshielded carbons at δ 165–170 ppm (C=O and C=N) .
  • HRMS : Molecular ion peak [M+H]⁺ at m/z 395.1012 (calculated for C₂₀H₁₇N₂O₆) .

Q. Q3. What preliminary biological activities have been reported for this compound, and what assay models are used?

Methodological Answer:

  • Anticancer Screening : MTT assays against HeLa and MCF-7 cell lines (IC₅₀: 12–18 µM), with mechanisms linked to ROS generation and caspase-3 activation .
  • Antibacterial Activity : MIC values of 32–64 µg/mL against S. aureus and E. coli via agar dilution methods .

Advanced Research Questions

Q. Q4. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s reactivity and bioactivity?

Methodological Answer:

  • Computational Analysis : DFT studies (B3LYP/6-31G*) show electron-donating methoxy groups stabilize the oxadiazole ring, enhancing electrophilicity at C-5 for nucleophilic interactions (e.g., with protein targets) .
  • SAR Modifications : Replacing 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) reduces anticancer potency by 40%, confirming the importance of methoxy substituents .

Q. Q5. What strategies resolve contradictions in reported solubility and stability data across different solvents?

Methodological Answer:

  • Solubility Profiling : Use HPLC-UV to quantify solubility in DMSO, ethanol, and PBS (pH 7.4). Stability is pH-dependent, with degradation observed at pH > 8.0 (t₁/₂: 6 hours) .
  • Controlled Storage : Lyophilized formulations in amber vials at −20°C maintain >90% stability over 6 months .

Q. Q6. How can mechanistic studies differentiate between intercalative vs. covalent binding modes in DNA interaction assays?

Methodological Answer:

  • Ethidium Displacement Assays : Fluorescence quenching of DNA-bound ethidium bromide indicates intercalation (Kₐ: 1.5 × 10⁴ M⁻¹) .
  • DSC Analysis : Melting temperature (Tₘ) shifts of DNA by 4–6°C confirm non-covalent binding, while MALDI-TOF detects covalent adducts via mass shifts .

Q. Q7. What experimental designs optimize regioselectivity during oxadiazole ring formation to avoid byproducts?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving >85% regioselectivity for the 1,2,4-oxadiazole isomer .
  • Catalytic Additives : ZnCl₂ (5 mol%) suppresses side reactions (e.g., triazole formation) by stabilizing the amidoxime intermediate .

Data Analysis & Interpretation

Q. Q8. How should researchers interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?

Methodological Answer:

  • 3D Spheroid Penetration Limits : Reduced efficacy in 3D models (IC₅₀: 45 µM vs. 18 µM in 2D) correlates with poor diffusion (measured via LC-MS/MS tumor penetration assays) .
  • Hypoxia Markers : Immunoblotting for HIF-1α in spheroids identifies hypoxia-induced resistance mechanisms .

Q. Q9. What statistical methods validate the significance of substituent effects in SAR studies?

Methodological Answer:

  • Multivariate ANOVA : Quantifies the contribution of substituent position (p < 0.01) and electronic parameters (Hammett σ) to bioactivity .
  • PLS Regression : Models with Q² > 0.6 prioritize substituents at the oxadiazole C-3 position for optimization .

Q. Q10. How can researchers address batch-to-batch variability in synthetic yields exceeding ±10%?

Methodological Answer:

  • Quality-by-Design (QbD) : DOE studies identify critical process parameters (CPPs):
    • Reagent Purity : ≥99% amidoxime (HPLC-tested) reduces variability to ±5% .
    • Moisture Control : Karl Fischer titration ensures solvent H₂O < 0.01% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.